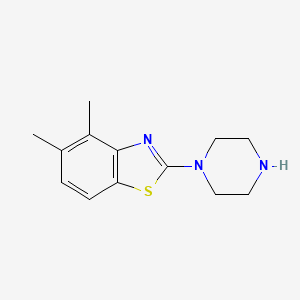

4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Description

Properties

IUPAC Name |

4,5-dimethyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-9-3-4-11-12(10(9)2)15-13(17-11)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOATHAOBLBZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCNCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details a robust synthetic protocol, outlines a thorough characterization workflow, and provides insights into the chemical properties of this promising heterocyclic compound. The benzothiazole-piperazine scaffold is a well-established pharmacophore with a wide range of biological activities, and this guide serves as a foundational resource for the exploration of this specific derivative.

Introduction: The Significance of the Benzothiazole-Piperazine Scaffold

The fusion of a benzothiazole ring system with a piperazine moiety has yielded a plethora of compounds with significant pharmacological activities. Benzothiazole derivatives are known to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The piperazine ring, a common scaffold in medicinal chemistry, is often incorporated to enhance pharmacokinetic properties, such as solubility and bioavailability, and to allow for further structural modifications.[3] The combination of these two pharmacophores in a single molecule, such as this compound, presents a compelling opportunity for the discovery of new therapeutic agents.[4] This guide provides a detailed roadmap for the synthesis and in-depth characterization of this specific analogue, offering a solid foundation for further research and development.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-chloro-4,5-dimethyl-1,3-benzothiazole. The second step is a nucleophilic aromatic substitution reaction where the chloro group at the 2-position of the benzothiazole ring is displaced by piperazine.

Synthesis of 2-chloro-4,5-dimethyl-1,3-benzothiazole (Intermediate 1)

The synthesis of the 2-chlorobenzothiazole intermediate is a critical first step. A common and effective method for this transformation is the reaction of the corresponding 2-aminothiophenol with a suitable one-carbon synthon followed by chlorination.

Experimental Protocol:

-

Step 1a: Formation of 4,5-dimethyl-1,3-benzothiazol-2-amine. To a solution of 3,4-dimethyl-2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol, add cyanogen bromide (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,5-dimethyl-1,3-benzothiazol-2-amine.

-

Step 1b: Diazotization and Chlorination. Suspend the crude 4,5-dimethyl-1,3-benzothiazol-2-amine in a mixture of concentrated hydrochloric acid and water at 0 °C.

-

Add a solution of sodium nitrite (1.2 equivalents) in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of copper(I) chloride (1.5 equivalents) in concentrated hydrochloric acid.

-

Slowly add the diazonium salt solution to the copper(I) chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into ice-water and extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-4,5-dimethyl-1,3-benzothiazole.

Causality of Experimental Choices:

-

The use of cyanogen bromide provides an efficient method for the cyclization of the 2-aminothiophenol to the 2-aminobenzothiazole.

-

The Sandmeyer reaction (diazotization followed by treatment with a copper(I) salt) is a classic and reliable method for converting an amino group on an aromatic ring to a halogen. Copper(I) chloride is chosen to introduce the chlorine atom.

Synthesis of this compound (Target Compound)

The final step in the synthesis is a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the benzothiazole ring system activates the 2-position for nucleophilic attack by piperazine.[5]

Experimental Protocol:

-

To a solution of 2-chloro-4,5-dimethyl-1,3-benzothiazole (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add piperazine (2-3 equivalents).

-

Add a base, such as sodium bicarbonate or triethylamine (1.5 equivalents), to the reaction mixture to scavenge the HCl byproduct.[5]

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality of Experimental Choices:

-

An excess of piperazine is used to drive the reaction to completion and to act as a base to neutralize the generated HCl.

-

The use of a polar aprotic solvent like DMF or a protic solvent like isopropanol facilitates the dissolution of the reactants and promotes the nucleophilic substitution.

-

Heating is necessary to overcome the activation energy of the reaction.

Visualizing the Synthesis:

Caption: Synthetic pathway for this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the target molecule. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.0 | d | 1H | Aromatic H (H-6 or H-7) |

| ~6.9-6.7 | d | 1H | Aromatic H (H-6 or H-7) |

| ~3.7-3.5 | t | 4H | Piperazine CH₂ (adjacent to benzothiazole) |

| ~3.1-2.9 | t | 4H | Piperazine CH₂ (adjacent to NH) |

| ~2.4 | s | 3H | Methyl (CH₃) at C-4 or C-5 |

| ~2.3 | s | 3H | Methyl (CH₃) at C-4 or C-5 |

| ~1.9 | s (broad) | 1H | Piperazine NH |

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=N (C-2) |

| ~150-148 | Aromatic C (quaternary) |

| ~135-130 | Aromatic C (quaternary) |

| ~125-120 | Aromatic CH |

| ~50 | Piperazine CH₂ (adjacent to benzothiazole) |

| ~45 | Piperazine CH₂ (adjacent to NH) |

| ~20 | Methyl (CH₃) |

| ~15 | Methyl (CH₃) |

Rationale for Predicted Shifts:

-

The aromatic protons are expected to appear in the range of 7.2-6.7 ppm, with their exact shifts and coupling patterns depending on the electronic environment created by the methyl groups.

-

The piperazine protons will appear as two distinct triplets, corresponding to the methylene groups adjacent to the benzothiazole and the NH group.

-

The two methyl groups on the benzene ring will appear as singlets in the aliphatic region.

-

In the ¹³C NMR spectrum, the C-2 carbon of the benzothiazole will be the most downfield due to its attachment to two nitrogen atoms and a sulfur atom.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain further structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Expected Mass Spectrometry Data:

-

Molecular Ion (M+) : The expected m/z for the protonated molecule [M+H]⁺ is approximately 262.13.

-

Major Fragmentation Pathways : Common fragmentation patterns for piperazine derivatives involve cleavage of the piperazine ring.[6][7] Key fragments would likely include the loss of parts of the piperazine ring and the formation of a stable benzothiazole-containing cation.

Visualizing the Characterization Workflow:

Caption: Workflow for the characterization of the target compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) should be used to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point for method development. The purity should be determined by calculating the peak area percentage.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

2-Chlorobenzothiazole and its derivatives: These compounds can be harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[9]

-

Piperazine: Piperazine is corrosive and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction and respiratory irritation.[10][11] Handle with extreme care and ensure adequate ventilation.

-

Solvents and Reagents: All other solvents and reagents should be handled according to their respective Safety Data Sheets (SDS).

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described two-step synthetic route is robust and relies on well-established chemical transformations. The comprehensive characterization plan, utilizing NMR, mass spectrometry, and chromatography, ensures the unambiguous identification and purity assessment of the target compound. This guide is intended to empower researchers to confidently synthesize and study this promising molecule, paving the way for future investigations into its potential biological activities and applications in drug discovery.

References

-

Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. (2018). National Institutes of Health (NIH). [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. [Link]

-

Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol. (n.d.). SpringerLink. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (2024). ResearchGate. [Link]

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (n.d.). Semantic Scholar. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health (NIH). [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). MDPI. [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). 质谱学报. [Link]

-

ChemInform Abstract: Recent Advances in the Synthesis of 2-Substituted Benzothiazoles: A Review. (2014). ResearchGate. [Link]

-

DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (n.d.). MDPI. [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (n.d.). National Institutes of Health (NIH). [Link]

-

C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). Research Square. [Link]

-

Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2010). SlideShare. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

-

Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (2025). ResearchGate. [Link]

-

SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (n.d.). Journal of Microbiology, Biotechnology and Food Sciences. [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). MDPI. [Link]

-

Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. (n.d.). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic organic compound featuring a benzothiazole core linked to a piperazine moiety. The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of benzothiazole exhibit a broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The incorporation of a piperazine ring, another key pharmacophore, can further influence the molecule's physicochemical properties and biological activity.[3][4] This guide provides a detailed examination of the core physicochemical properties of this compound, offering insights into its molecular structure, solubility, pKa, and spectral characteristics. While experimental data for this specific molecule is limited, this guide consolidates available information and presents established methodologies for its characterization, drawing parallels with closely related analogs.

Molecular Structure and General Properties

The structural framework of this compound consists of a benzene ring fused to a thiazole ring, forming the benzothiazole core. This bicyclic system is substituted at the 2-position with a piperazine ring, and the benzene portion is further substituted with two methyl groups at the 4- and 5-positions.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H17N3S | [5] |

| Molecular Weight | 247.36 g/mol | [6] |

| CAS Number | 1105194-56-6 | [5][7] |

| Appearance | Likely a solid at room temperature | Inferred from safety data[8] |

| Purity | Commercially available at ≥95% | [5][6] |

The planarity of the benzothiazole ring system, combined with the conformational flexibility of the piperazine ring, will dictate its interaction with biological targets.[9]

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation development. The solubility of this compound is influenced by its molecular structure, which contains both hydrophobic (the dimethyl-benzothiazole core) and hydrophilic (the piperazine ring) components.

Expected Solubility Behavior:

-

Aqueous Solubility: The parent benzothiazole is only slightly soluble in water.[10] The presence of the piperazine ring, with its two nitrogen atoms capable of hydrogen bonding, is expected to enhance aqueous solubility, particularly at acidic pH where the piperazine nitrogens can be protonated.

-

Organic Solvent Solubility: Benzothiazole is very soluble in ether and acetone.[10] It is anticipated that this compound will exhibit good solubility in a range of organic solvents, including alcohols, DMSO, and DMF.

Experimental Protocol for Thermodynamic Solubility Determination:

The Shake-Flask method is a standard approach for determining the thermodynamic equilibrium solubility.

-

Preparation: A supersaturated solution of the compound is prepared by adding an excess amount of the solid to the solvent of interest (e.g., phosphate-buffered saline at various pH values).

-

Equilibration: The mixture is agitated at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from multiple replicates.

Caption: Workflow for Thermodynamic Solubility Determination.

Acid-Base Dissociation Constant (pKa)

The pKa value(s) of this compound are crucial for understanding its ionization state at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The molecule possesses basic nitrogen atoms within the piperazine ring and the thiazole moiety.

Expected pKa Values:

-

The piperazine ring has two nitrogen atoms with pKa values typically in the range of 5-6 for the first protonation and 9-10 for the second.[11]

-

The benzothiazole nitrogen is weakly basic.

-

The presence of the electron-donating methyl groups on the benzene ring may slightly increase the basicity of the benzothiazole nitrogen.

Experimental Protocol for pKa Determination via Potentiometric Titration:

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

-

Sample Preparation: A solution of the compound is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture). The ionic strength is kept constant with an electrolyte like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as a function of the volume of titrant added.

-

Data Analysis: The pKa is determined from the titration curve, typically by identifying the half-equivalence point(s).

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. This compound - CAS:1105194-56-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. This compound [cymitquimica.com]

- 7. 1105194-56-6|this compound|BLD Pharm [bldpharm.com]

- 8. This compound, 95.0%, 250mg [scisupplies.eu]

- 9. Benzothiazole - Wikipedia [en.wikipedia.org]

- 10. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. uregina.ca [uregina.ca]

1H NMR and 13C NMR spectral analysis of 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just spectral data, but a deeper understanding of the underlying principles and experimental considerations essential for researchers and drug development professionals. We will delve into the predicted spectral features, the rationale behind chemical shift assignments based on structural analogs, and a robust experimental protocol for acquiring and validating the NMR data. This guide emphasizes scientific integrity through self-validating methodologies and is grounded in authoritative references to ensure technical accuracy.

Introduction: The Significance of the Benzothiazole-Piperazine Scaffold

The fusion of a benzothiazole ring with a piperazine moiety creates a molecular scaffold with significant pharmacological potential. Benzothiazole derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Similarly, the piperazine ring is a common pharmacophore in drug design, valued for its ability to improve pharmacokinetic properties and interact with various biological targets.[2] The compound this compound combines these two privileged structures, making its unambiguous structural characterization by NMR spectroscopy a critical step in its development as a potential therapeutic agent.[3]

This guide will provide a predictive but detailed analysis of its ¹H and ¹³C NMR spectra, offering a roadmap for researchers working with this and structurally related molecules.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout the guide.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the benzothiazole ring, the methylene protons of the piperazine ring, the N-H proton of the piperazine, and the methyl group protons. The predicted chemical shifts are based on the analysis of similar structures and known substituent effects.[4][5]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H6 | 7.20 - 7.40 | Doublet (d) | 1H | Aromatic proton, coupled to H7. |

| H7 | 6.90 - 7.10 | Doublet (d) | 1H | Aromatic proton, coupled to H6. |

| C9/C13-H₂ | 3.60 - 3.80 | Triplet (t) | 4H | Methylene protons on the piperazine ring adjacent to the benzothiazole nitrogen (N8). |

| C10/C12-H₂ | 2.90 - 3.10 | Triplet (t) | 4H | Methylene protons on the piperazine ring adjacent to the N-H group. |

| N11-H | 1.80 - 2.50 | Broad Singlet (br s) | 1H | Amine proton, often broad due to quadrupole broadening and exchange. |

| C4-CH₃ | 2.40 - 2.60 | Singlet (s) | 3H | Methyl protons on the benzothiazole ring. |

| C5-CH₃ | 2.30 - 2.50 | Singlet (s) | 3H | Methyl protons on the benzothiazole ring. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule. The chemical shifts are predicted based on additivity rules and data from substituted benzothiazoles and piperazines.[1][6]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 165.0 - 170.0 | Guanidinic-like carbon of the 2-amino-benzothiazole system, highly deshielded. |

| C3a | 150.0 - 155.0 | Quaternary carbon of the benzothiazole ring fused to the benzene ring. |

| C7a | 130.0 - 135.0 | Quaternary carbon of the benzothiazole ring fused to the benzene ring. |

| C4 | 128.0 - 132.0 | Aromatic carbon bearing a methyl group. |

| C5 | 125.0 - 129.0 | Aromatic carbon bearing a methyl group. |

| C6 | 122.0 - 126.0 | Aromatic CH carbon. |

| C7 | 120.0 - 124.0 | Aromatic CH carbon. |

| C9/C13 | 50.0 - 55.0 | Methylene carbons of the piperazine ring adjacent to N8. |

| C10/C12 | 45.0 - 50.0 | Methylene carbons of the piperazine ring adjacent to N11. |

| C4-CH₃ | 18.0 - 22.0 | Methyl carbon attached to the aromatic ring. |

| C5-CH₃ | 16.0 - 20.0 | Methyl carbon attached to the aromatic ring. |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. The choice of solvent is critical, as it can influence chemical shifts, particularly for N-H protons.[7][8] Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for this type of molecule due to its high polarity, which can sharpen N-H signals and provide good solubility.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound.

-

Dissolve the sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the TMS signal is desirable.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the ¹H NMR signals.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Advanced 2D NMR for Unambiguous Structure Confirmation

While 1D NMR provides essential information, 2D NMR techniques are invaluable for confirming the connectivity and assignments, especially for novel compounds.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 5. arabjchem.org [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. unn.edu.ng [unn.edu.ng]

An In-depth Technical Guide to the Mass Spectrometry and Elemental Analysis of 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperazine moiety. This structural motif is of significant interest to researchers in drug discovery and development, as benzothiazole-piperazine derivatives have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2] The precise characterization of such molecules is paramount for establishing structure-activity relationships, ensuring purity, and meeting regulatory standards. This guide provides a comprehensive overview of the mass spectrometry and elemental analysis techniques essential for the unambiguous identification and characterization of this compound.

Molecular Structure and Properties

-

IUPAC Name: 4,5-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole

-

CAS Number: 1105194-56-6[3]

-

Molecular Formula: C₁₃H₁₇N₃S

-

Molecular Weight: 247.36 g/mol

The analytical challenge lies in confirming both the elemental composition and the structural integrity of the molecule, including the connectivity of the benzothiazole and piperazine rings.

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of novel compounds. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred to minimize fragmentation and preserve the molecular ion.

Expected Mass-to-Charge Ratios

In a typical positive ion mode ESI-MS analysis, the compound is expected to be readily protonated, primarily at one of the nitrogen atoms in the piperazine ring, to yield the pseudomolecular ion [M+H]⁺.

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 248.1216 |

| [M+Na]⁺ | 270.1035 |

| [2M+H]⁺ | 495.2359 |

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated. The proposed fragmentation pathway is illustrated below, highlighting the most probable bond cleavages. The piperazine ring is a likely site for initial fragmentation due to the charge localization and the presence of C-N bonds that are susceptible to cleavage.

Caption: Proposed ESI-MS/MS fragmentation pathway for [M+H]⁺ of this compound.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) within the molecule. This technique is crucial for confirming the empirical formula and assessing the purity of the synthesized compound.

Theoretical vs. Expected Experimental Composition

The theoretical elemental composition is calculated from the molecular formula (C₁₃H₁₇N₃S). A high-purity sample should yield experimental values that are in close agreement (typically within ±0.4%) with the theoretical values.

| Element | Theoretical % | Expected Experimental % |

| Carbon (C) | 63.12 | 63.12 ± 0.4 |

| Hydrogen (H) | 6.93 | 6.93 ± 0.4 |

| Nitrogen (N) | 16.99 | 16.99 ± 0.4 |

| Sulfur (S) | 12.96 | 12.96 ± 0.4 |

Experimental Protocols

1. Sample Preparation

-

For Mass Spectrometry: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase for direct infusion or LC-MS analysis.

-

For Elemental Analysis: A sample of 2-3 mg of the dry, homogenous compound is required. The sample must be free of solvent residues and impurities to ensure accurate results.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Scan Range: m/z 50-500.

-

MS/MS: Select the precursor ion at m/z 248.12 and apply a collision energy of 20-40 eV to obtain fragment ions.

-

3. Elemental Analysis

-

Instrumentation: Utilize a CHNS elemental analyzer.

-

Sample Weighing: Accurately weigh 2-3 mg of the sample into a tin capsule.

-

Combustion: The sample is combusted at high temperatures (typically >900 °C) in an oxygen-rich environment.

-

Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by a chromatographic column and quantified using a thermal conductivity detector.

-

Calibration: Calibrate the instrument using certified standards (e.g., acetanilide, sulfanilamide) before running the sample.

Overall Analytical Workflow

The following diagram outlines the logical flow of the analytical process for the complete characterization of this compound.

Caption: Comprehensive analytical workflow for the characterization of this compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[4]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air.[5] If swallowed, seek immediate medical attention.[6]

References

-

Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 963–968. Retrieved from [Link]

-

PubChem. (n.d.). 2-Piperazin-1-yl-1,3-benzothiazole. Retrieved from [Link]

-

Rajesh, S., Shafi, S., et al. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Oriental Journal of Chemistry, 37(5), 1158-1166. Retrieved from [Link]

-

Yarim, M., Gurdal, E. E., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Medicinal Chemistry, 13(6), 556-566. Retrieved from [Link]

-

NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]

-

Cuestiones de Fisioterapia. (2025). Synthesis and Characterization of Benzothiazine Analogues. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Kato, T. (2023). Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. Retrieved from [Link]

-

MDPI. (2018). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

-

PubChem. (n.d.). 4-[4-(5,5-Dimethyl-4,5-Dihydro-1,3-Thiazol-2-Yl)piperazin-1-Yl]-6-(2-Fluoroethyl)thieno[2,3-D]pyrimidine. Retrieved from [Link]

-

PubMed Central. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine. Retrieved from [Link]

-

SciSupplies. (n.d.). This compound, 95.0%, 250mg. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (CAS No. 1105194-56-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 4. mmbio.byu.edu [mmbio.byu.edu]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Biological activity screening of novel benzothiazole-piperazine derivatives

An In-Depth Technical Guide to the Biological Activity Screening of Novel Benzothiazole-Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promising Scaffold of Benzothiazole-Piperazine

The fusion of a benzothiazole ring with a piperazine moiety creates a privileged heterocyclic scaffold with significant therapeutic potential.[1] Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The piperazine ring, a common pharmacophore in medicinal chemistry, often enhances the bioavailability and pharmacological profile of drug candidates.[2][4] The combination of these two pharmacophores in novel derivatives presents a compelling strategy for the discovery of new therapeutic agents.[2][4]

This guide provides a comprehensive overview of the key experimental workflows for screening the biological activities of novel benzothiazole-piperazine derivatives. It is designed to equip researchers with the necessary knowledge to design, execute, and interpret the results of these critical assays.

General Synthesis of Benzothiazole-Piperazine Derivatives

The synthesis of benzothiazole-piperazine derivatives typically involves a multi-step process. A common approach begins with the synthesis of 2-aminobenzothiazole derivatives through a ring-closure reaction.[4] Subsequently, this intermediate can be reacted with a suitable piperazine-containing synthon. For instance, 2-(piperazin-1-yl)benzothiazole can be prepared by the nucleophilic substitution of 2-chlorobenzothiazole with piperazine.[2] Further modifications can then be made to the piperazine nitrogen to generate a library of diverse derivatives.[2][4]

Part 1: Screening for Anticancer Activity

A significant area of investigation for benzothiazole-piperazine derivatives is their potential as anticancer agents.[3][5][6][7][8] A primary and widely accepted method for assessing the cytotoxic effects of novel compounds on cancer cell lines is the MTT assay.[9][10][11][12][13]

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability.[9][11] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10][12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[9][12] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and suggests cytotoxic or cytostatic activity of the test compound.

Experimental Workflow: Anticancer Activity Screening

Caption: Workflow for anticancer activity screening using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol is adapted for adherent cell lines in a 96-well plate format.

Materials:

-

Benzothiazole-piperazine derivatives

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[5][14]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[13]

-

Solubilization solution (e.g., DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.

-

Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.[9]

-

-

Compound Treatment:

-

Prepare stock solutions of the benzothiazole-piperazine derivatives in DMSO.

-

Perform serial dilutions of the compounds in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

Incubate for the desired exposure time (e.g., 48 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and performing a non-linear regression analysis. A lower IC50 value indicates higher cytotoxic potency.

Table 1: Example Data for Anticancer Activity Screening

| Compound | Cell Line | IC50 (µM) |

| Derivative 1a | MCF-7 | 4.8[6] |

| Derivative 1d | HUH-7 | 3.1[6] |

| Derivative 2a | HCT-116 | 4.5[6] |

| Doxorubicin (Control) | MCF-7 | 0.5 |

Part 2: Screening for Antimicrobial Activity

Benzothiazole derivatives have demonstrated notable antimicrobial properties.[15][16][17][18][19] The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of the antimicrobial activity of novel compounds.[20][21][22]

The Principle of the Agar Well Diffusion Assay

This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been seeded with a specific microorganism.[22] If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism in the area surrounding the well, creating a zone of inhibition.[20] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Workflow: Antimicrobial Activity Screening

Caption: Workflow for antimicrobial activity screening via agar well diffusion.

Detailed Protocol: Agar Well Diffusion Assay

Materials:

-

Benzothiazole-piperazine derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[15][16]

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)[15][16]

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Standard antibiotic (positive control, e.g., Ciprofloxacin)[16]

-

Solvent (negative control, e.g., DMSO)

Procedure:

-

Preparation of Inoculum:

-

Prepare a fresh overnight culture of the test microorganism in a suitable broth.

-

Adjust the turbidity of the culture to match the 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

-

Evenly swab the entire surface of the MHA or SDA plate.[20]

-

-

Well Creation and Compound Addition:

-

Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.[22][23]

-

Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.[21]

-

Add the positive and negative controls to separate wells on the same plate.[24]

-

-

Incubation:

-

Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[20]

-

-

Measurement of Inhibition Zones:

-

After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.[20]

-

Data Analysis and Interpretation

The antimicrobial activity is determined by the diameter of the zone of inhibition. A larger zone of inhibition indicates greater antimicrobial activity. The results are often compared to those of the standard antibiotic.

Table 2: Example Data for Antimicrobial Activity Screening

| Compound | Microorganism | Zone of Inhibition (mm) |

| Derivative 3 | E. coli | 18 |

| Derivative 4 | S. aureus | 22 |

| Ciprofloxacin (Control) | E. coli | 30 |

| Ciprofloxacin (Control) | S. aureus | 28 |

| DMSO (Control) | E. coli | 0 |

| DMSO (Control) | S. aureus | 0 |

Note: The minimum inhibitory concentration (MIC) can be determined using broth microdilution assays for more quantitative results.

Part 3: Screening for Neuroprotective Activity

Certain piperazine derivatives have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[25][26][27][28] One common mechanism of action for neuroprotective drugs is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[29]

The Principle of the Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to measure AChE activity.[29][30] The assay uses acetylthiocholine as a substrate for AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine and acetate.[29] The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[29] The rate of color formation, which is measured by the change in absorbance at 412 nm, is directly proportional to the AChE activity.[29] The presence of an AChE inhibitor will reduce the rate of this reaction.

Experimental Workflow: Acetylcholinesterase Inhibition Screening

Caption: Workflow for acetylcholinesterase inhibition screening.

Detailed Protocol: Acetylcholinesterase Inhibition Assay

This protocol is designed for a 96-well plate format.

Materials:

-

Benzothiazole-piperazine derivatives

-

Acetylcholinesterase (AChE) enzyme

-

5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATChI)

-

Phosphate buffer (pH 8.0)

-

96-well plate

-

Microplate reader capable of kinetic measurements

Procedure:

-

Reagent Preparation:

-

Assay Plate Setup:

-

In a 96-well plate, add 25 µL of phosphate buffer to all wells.[29]

-

Add 25 µL of the various dilutions of the test compounds to the respective wells. For the control (100% activity), add 25 µL of phosphate buffer.[29]

-

Add 25 µL of the AChE enzyme solution to all wells except the blank.[29]

-

Add 50 µL of the DTNB solution to all wells.[29]

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

Data Analysis and Interpretation

The rate of reaction is determined by the change in absorbance per minute (ΔAbs/min). The percentage of inhibition is calculated as follows:

% Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100 [29]

The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity and is determined by plotting the percentage of inhibition against the inhibitor concentration.

Table 3: Example Data for Acetylcholinesterase Inhibition Screening

| Compound | AChE Inhibition IC50 (µM) |

| Derivative 2j | 15.5[14] |

| Donepezil (Control) | 0.02 |

Conclusion and Future Perspectives

The screening paradigms outlined in this guide provide a robust framework for the initial biological evaluation of novel benzothiazole-piperazine derivatives. Positive results from these primary assays warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing, and absorption, distribution, metabolism, and excretion (ADME) profiling.[2] The versatile nature of the benzothiazole-piperazine scaffold continues to make it a promising area for the discovery of new and effective therapeutic agents.

References

-

Gurdal, E. E., et al. (2017). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(13), 1837-1845. [Link]

-

Chen, Y., et al. (2019). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 1938, 131-143. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

-

Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. [Link]

-

Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

-

Aouad, M. R., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2788. [Link]

-

Al-Dhfyan, A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2099. [Link]

-

National Center for Biotechnology Information. (2013). MTT Assay Protocol. [Link]

-

Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

-

Royal Society of Chemistry. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

-

MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

-

International Journal of Pharmaceutical and Life Sciences. (n.d.). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. [Link]

-

Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]

-

Gurdal, E. E., et al. (2015). Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. Anticancer Agents in Medicinal Chemistry, 15(3), 382-389. [Link]

-

GSC Biological and Pharmaceutical Sciences. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. [Link]

-

Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

-

Labtube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

-

ResearchGate. (n.d.). Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. [Link]

-

Irfan, A., et al. (2017). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 164-175. [Link]

-

Royal Society of Chemistry. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

-

Wang, Y., et al. (2023). Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. European Journal of Medicinal Chemistry, 247, 115024. [Link]

-

Scientific Information Database. (n.d.). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. [Link]

-

Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 337-348. [Link]

-

YouTube. (2020). Agar well diffusion assay. [Link]

-

Yarim, M., et al. (2014). Synthesis and anticancer screening studies of benzothiazole-based piperazine derivatives. Journal of Cancer Science & Therapy, 6. [Link]

-

Bentham Science. (n.d.). Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Derivatives. [Link]

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

-

Popugaeva, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 1-15. [Link]

-

Das, P., et al. (2026). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 17(1), 118-130. [Link]

-

Aouad, M. R., et al. (2018). Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids. Molecules, 23(11), 2788. [Link]

-

Semantic Scholar. (n.d.). Cytotoxic activities of some benzothiazole-piperazine derivatives. [Link]

-

Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9), 134-143. [Link]

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 8. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jchr.org [jchr.org]

- 17. mdpi.com [mdpi.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. jchr.org [jchr.org]

- 20. chemistnotes.com [chemistnotes.com]

- 21. botanyjournals.com [botanyjournals.com]

- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. hereditybio.in [hereditybio.in]

- 25. Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. bio-protocol.org [bio-protocol.org]

Unraveling the Therapeutic Potential: A Mechanistic Exploration of 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The compound 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole represents a compelling intersection of two pharmacologically significant scaffolds: benzothiazole and piperazine. While the specific biological activities of this particular molecule are not yet extensively characterized, its structural components suggest a high potential for therapeutic relevance, particularly in oncology and neurology. This guide synthesizes the known biological activities of related benzothiazole and piperazine derivatives to propose and detail potential mechanisms of action for this compound. Furthermore, a comprehensive experimental strategy is outlined to systematically investigate these hypotheses, providing a roadmap for future research and development.

Introduction: A Tale of Two Scaffolds

The chemical architecture of this compound marries the rigid, bicyclic benzothiazole core with the versatile piperazine ring. This combination is of significant interest to medicinal chemists due to the diverse biological activities associated with each component.

The benzothiazole nucleus is a privileged scaffold in drug discovery, forming the core of compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral activities.[1][2][3] Several benzothiazole-based drugs have received regulatory approval, underscoring their therapeutic importance.[4]

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a common feature in centrally active pharmaceuticals. Its ability to interact with various receptors, particularly serotonergic (5-HT) receptors, has led to its incorporation into numerous drugs for neurological and psychiatric disorders.[5][6] The piperazine moiety often serves as a linker, modulating the pharmacokinetic and pharmacodynamic properties of the parent molecule.

The conjugation of these two potent pharmacophores in this compound suggests a synergistic or novel pharmacological profile. This guide will explore the most probable mechanisms of action based on the established activities of its chemical cousins.

Hypothesized Mechanisms of Action

Based on a comprehensive review of the literature on benzothiazole and piperazine derivatives, two primary areas of therapeutic potential emerge for this compound: oncology and neurology.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The benzothiazole scaffold is a well-established anti-cancer pharmacophore.[7] Coupled with a piperazine moiety, which is also found in some anticancer agents, this compound may exert its cytotoxic effects through several potential mechanisms:

-

Inhibition of Key Kinases: Many benzothiazole derivatives function as inhibitors of critical signaling kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, and PI3K.[4] The piperazine ring can influence binding affinity and selectivity for the kinase ATP-binding pocket.

-

Induction of Apoptosis and Cell Cycle Arrest: Benzothiazole-piperazine derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in various cancer cell lines.[8] This could be mediated by the modulation of pro- and anti-apoptotic proteins and interference with the cellular machinery that governs cell division.

-

Topoisomerase Inhibition and Microtubule Disruption: The planar benzothiazole ring system can intercalate into DNA, potentially inhibiting topoisomerase enzymes that are crucial for DNA replication and repair.[1] Additionally, some benzothiazole compounds are known to interfere with microtubule polymerization, a process essential for cell division.[1]

Caption: Hypothesized anticancer mechanisms of action.

Neurological Activity: Modulating Brain Chemistry

The prevalence of the piperazine scaffold in neuropharmacology strongly suggests that this compound could have significant effects on the central nervous system (CNS).

-

Serotonergic Receptor Modulation: Arylpiperazine derivatives are classic ligands for serotonin (5-HT) receptors.[6] The subject compound could act as an agonist or antagonist at various 5-HT receptor subtypes, such as 5-HT1A, which are implicated in anxiety, depression, and other mood disorders.[5]

-

Acetylcholinesterase (AChE) Inhibition: Several studies have explored benzothiazole-piperazine hybrids as inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[9] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Molecular docking studies could predict the binding affinity of the compound to the active site of AChE.[10]

-

GABAergic Neurotransmission: Some benzothiazole derivatives have demonstrated anticonvulsant properties, potentially by enhancing GABAergic neurotransmission.[11] This suggests a possible role in the management of seizure disorders.

Caption: Hypothesized neurological mechanisms of action.

Experimental Validation Strategy

A systematic, multi-tiered approach is essential to elucidate the mechanism of action of this compound.

Tier 1: In Vitro Screening

The initial phase focuses on broad screening to identify the primary biological activity.

| Assay | Objective | Cell Lines / System | Key Parameters |

| Cytotoxicity Screening | To assess anticancer potential. | Panel of human cancer cell lines (e.g., MCF-7, HCT-116, Huh7).[8][9] | GI50 / IC50 values. |

| CNS Receptor Binding Panel | To identify potential neurological targets. | Radioligand binding assays for a panel of CNS receptors (e.g., serotonin, dopamine, adrenergic). | Ki values. |

| AChE Inhibition Assay | To evaluate potential for Alzheimer's disease treatment. | In vitro Ellman's method.[9] | IC50 value. |

Tier 2: Mechanistic Elucidation

Based on the results from Tier 1, this phase involves more focused experiments to understand the underlying mechanisms.

Caption: Multi-tiered experimental validation workflow.

Detailed Experimental Protocols

Protocol 1: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound for 48-72 hours.

-

Cell Fixation: Gently wash the cells and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.

-

Destaining and Solubilization: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the GI50/IC50 values by plotting cell viability against compound concentration.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reaction Mixture Preparation: In a 96-well plate, add buffer, acetylthiocholine iodide (ATCI), and varying concentrations of the test compound.

-

Enzyme Addition: Initiate the reaction by adding AChE enzyme to the wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

-

Colorimetric Reaction: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The product of the enzymatic reaction, thiocholine, reacts with DTNB to produce a yellow-colored compound.

-

Data Acquisition: Measure the rate of color change by reading the absorbance at 412 nm at multiple time points.

-

Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Data Interpretation and Future Directions

The outcomes of these experiments will provide a foundational understanding of the bioactivity of this compound.

-

If potent cytotoxicity is observed: Subsequent studies should focus on identifying the specific molecular target (e.g., through kinase profiling) and validating the mechanism in vivo using xenograft models of cancer.

-

If significant CNS receptor binding or AChE inhibition is identified: Functional assays (e.g., cAMP assays for GPCRs) and electrophysiological studies on neuronal cells will be critical to determine if the compound is an agonist or antagonist. In vivo behavioral models (e.g., elevated plus maze for anxiety, Morris water maze for cognition) would be the next logical step.

The dimethyl substitution on the benzothiazole ring may also influence metabolic stability and target engagement, warranting further structure-activity relationship (SAR) studies to optimize the lead compound.

Conclusion

This compound is a promising chemical entity at the crossroads of oncology and neuroscience. Its dual-scaffold nature provides a strong rationale for investigating its therapeutic potential. The proposed mechanisms and experimental workflows in this guide offer a structured and scientifically rigorous path to characterizing its pharmacological profile, paving the way for its potential development as a novel therapeutic agent.

References

-

A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2015). ResearchGate. Available at: [Link]

-

Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (n.d.). PubMed Central. Available at: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). National Institutes of Health. Available at: [Link]

-

Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (n.d.). National Institutes of Health. Available at: [Link]

-

Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. (2017). PubMed. Available at: [Link]

-

Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (2013). ResearchGate. Available at: [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progressive Chemical and Biochemical Research. Available at: [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. Available at: [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives. (2019). PubMed. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). MDPI. Available at: [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. Available at: [Link]

-

Cytotoxic activities of some benzothiazole-piperazine derivatives. (2015). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Dimethyl Substitution on the Biological Activity of Benzothiazoles: A Structure-Activity Relationship Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system composed of a fused benzene and thiazole ring, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Derivatives of this privileged structure have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3][4] A key strategy in the optimization of these therapeutic agents is the substitution on the benzothiazole nucleus, with methyl groups being a common and impactful modification. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of dimethyl-substituted benzothiazoles, offering insights into how the number and, crucially, the position of methyl groups on the benzene ring modulate their biological effects.

The Benzothiazole Core: A Versatile Pharmacophore

The inherent biological activity of the benzothiazole ring system is attributed to its unique electronic and structural features. The fused aromatic system allows for π-π stacking interactions with biological targets, while the nitrogen and sulfur heteroatoms can participate in hydrogen bonding and coordination with metal ions.[3] The nature and position of substituents on this core can profoundly influence its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby fine-tuning its interaction with specific biological targets.[5]

Synthesis of Dimethyl-Substituted Benzothiazoles: Key Methodologies

The primary route for synthesizing the benzothiazole core involves the condensation of a 2-aminothiophenol with a variety of reagents. For the preparation of dimethyl-substituted benzothiazoles, the corresponding dimethyl-substituted 2-aminothiophenol is the key starting material.

General Synthesis Protocol: Condensation Reaction

A widely employed method is the reaction of a dimethyl-substituted 2-aminothiophenol with a carboxylic acid, aldehyde, or their derivatives.

Step-by-Step Methodology:

-

Reactant Mixture: A mixture of the appropriately substituted dimethyl-2-aminothiophenol (1 equivalent) and the desired carboxylic acid or aldehyde (1 equivalent) is prepared.

-

Solvent and Catalyst: The reactants are typically heated in a high-boiling point solvent, often in the presence of a dehydrating agent or catalyst such as polyphosphoric acid (PPA) or a Lewis acid.

-

Reaction Conditions: The reaction mixture is heated to temperatures ranging from 120°C to 220°C for a duration of several hours, with progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The crude product is then extracted with a suitable organic solvent, dried, and purified using column chromatography to yield the desired 2-substituted-dimethylbenzothiazole.

Experimental Workflow: Synthesis of 2-Aryl-Dimethylbenzothiazoles

Caption: General workflow for the synthesis of 2-aryl-dimethylbenzothiazoles.

Structure-Activity Relationship of Dimethyl-Substituted Benzothiazoles

While comprehensive studies systematically comparing all possible dimethyl-substituted benzothiazole isomers are limited, a clear SAR can be elucidated by examining the influence of mono-methyl substitutions and extrapolating the combined effects. The position of the methyl groups on the benzothiazole ring is a critical determinant of biological activity, influencing factors such as steric hindrance, electronic effects, and metabolic stability.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, with mechanisms often involving the induction of apoptosis and inhibition of key signaling pathways.[5]

Influence of Methyl Group Position:

-

Substitution at C4 and C6: Studies on mono-methylated benzothiazoles suggest that substitution at the C4 and C6 positions can be particularly advantageous for anticancer activity. For instance, a 6-methyl group has been shown to enhance the cytotoxic effects of certain benzothiazole derivatives.[6] The presence of a methyl group at the C4 position has also been associated with potent antitumor properties.

-

Dimethyl Substitution Patterns: Based on the effects of mono-substitution, it is hypothesized that dimethyl substitution at positions such as 4,6-dimethyl could lead to compounds with enhanced anticancer potency. The combination of electronic and steric effects from two methyl groups at these positions may optimize the interaction with anticancer targets. For example, the synthesis of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b][1][7] benzothiazole has been reported, indicating interest in multi-methylated benzothiazole scaffolds for anticancer drug discovery.[2]

Quantitative Data: In Vitro Anticancer Activity of Substituted Benzothiazoles

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-(Furan-2-yl)-4-methylbenzo[d]thiazole | Not specified | - | [8] |